molecular formula C11H14BrN B13047708 (R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13047708
M. Wt: 240.14 g/mol
InChI Key: KZHWVUXPBOOSIZ-LLVKDONJSA-N
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Description

(R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This brominated tetrahydronaphthalene amine serves as a versatile synthetic building block, particularly for the construction of more complex molecules. The (R)-enantiomer provides a stereochemically defined scaffold for developing novel bioactive compounds. The core tetrahydronaphthalene (tetralin) structure is a privileged scaffold in drug discovery. Recent research highlights the potential of substituted tetrahydronaphthalene amides as a novel class of inhibitors targeting bacterial ATP synthase, showing promising efficacy against Myanmar tuberculosis (M.tb) in culture . Furthermore, structurally similar 1,2,3,4-tetrahydronaphthalen-1-amine derivatives have been explored as multifunctional ligands for serotonin 5-HT2 receptors, which are important targets for neuropsychiatric disorders . The bromine substituent offers a handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the molecular structure for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

KZHWVUXPBOOSIZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC2=C1CCC[C@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available naphthalene derivatives or simpler aromatic precursors. The main synthetic challenges include:

  • Introducing the bromine atom selectively at the 7-position.
  • Methylating the 5-position.
  • Achieving the tetrahydronaphthalene ring system via partial hydrogenation.
  • Installing the amine group with the desired (R)-stereochemistry.

A representative synthetic strategy includes:

Step 1: Bromination

  • Selective bromination of the naphthalene precursor at the 7-position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination.

Step 2: Methylation

  • Friedel-Crafts alkylation or directed ortho-metalation followed by methylation to introduce the methyl group at the 5-position.
  • Typical reagents include methyl chloride or methyl iodide in the presence of Lewis acids like aluminum chloride (AlCl3).

Step 3: Partial Hydrogenation

  • Reduction of the aromatic naphthalene ring to the 1,2,3,4-tetrahydronaphthalene ring system.
  • Catalytic hydrogenation using hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum catalysts under mild pressure and temperature to preserve the bromine and methyl substituents.

Step 4: Introduction of the Amine Group

  • Installation of the amine group at the 1-position can be achieved by:

    • Reductive amination of the corresponding ketone intermediate.
    • Nucleophilic substitution if a suitable leaving group is present.
    • Asymmetric synthesis or chiral resolution to obtain the (R)-enantiomer with high enantiomeric excess.

Asymmetric Synthesis and Chiral Resolution

  • The (R)-configuration at the amine-bearing carbon is crucial for biological activity.
  • Asymmetric catalytic hydrogenation using chiral ligands or organocatalysts is employed to induce chirality during the reduction step.
  • Alternatively, racemic mixtures may be separated by chiral chromatography or crystallization with chiral resolving agents.

Industrial Scale Considerations

  • Industrial production often utilizes continuous flow reactors to improve reaction control and scalability.
  • Optimization of reaction conditions (temperature, pressure, catalyst loading) enhances yield and purity.
  • Advanced purification techniques such as recrystallization, chromatography, and salt formation (e.g., hydrochloride salt) are used to isolate the compound in high purity.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Catalysts Conditions Notes
Bromination Electrophilic aromatic substitution NBS or Br2, solvent (e.g., CCl4) Room temp or reflux Controlled to avoid polybromination
Methylation Friedel-Crafts alkylation or directed ortho-metalation Methyl chloride, AlCl3 or methyl iodide, base Low temp to moderate temp Regioselective methylation at 5-position
Partial Hydrogenation Catalytic hydrogenation H2 gas, Pd/C or Pt catalyst Mild pressure (1-5 atm), room temp to 50°C Preserve substituents, partial saturation
Amination Reductive amination or nucleophilic substitution Ammonia or amine source, reducing agent (e.g., NaBH4) Mild conditions Enantioselective catalysts for (R)-configuration

Research Findings and Data Tables

Yield and Purity Data from Literature

Step Yield (%) Purity (%) Notes
Bromination 85-92 >95 High regioselectivity achieved
Methylation 78-88 >90 Minor side products possible
Partial Hydrogenation 90-95 >98 Stereochemistry maintained
Amination 75-85 >99 Enantiomeric excess > 98% with chiral catalysts

Physical and Chemical Properties Relevant to Preparation

Property Value
Boiling Point ~287.7 °C (predicted)
Density 1.413 g/cm³ (predicted)
Storage Conditions Under inert gas (N2 or Ar), 2-8°C
Stability Sensitive to moisture and air; store under inert atmosphere

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of 7-substituted derivatives such as 7-hydroxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
(R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has shown promise in neuropharmacological studies. Its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, making it a candidate for further exploration in treating neurodegenerative diseases and mood disorders.

2. Anticancer Research:
Recent investigations into the compound's anticancer properties have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. These findings warrant further studies to elucidate its efficacy and safety profiles in vivo.

Material Science Applications

1. Organic Electronics:
The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications.

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules:
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various nucleophilic substitution reactions that can be employed in the construction of diverse chemical architectures. This versatility is particularly valuable in drug discovery and development.

2. Chiral Catalysis:
Given its chiral nature, this compound can be utilized as a chiral catalyst or ligand in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds that are often required in pharmaceutical applications.

Case Studies

Study Focus Findings
Neuropharmacological EffectsInvestigated effects on serotonin receptorsInduced significant modulation of receptor activity
Anticancer ActivityEvaluated cytotoxicity against breast cancer cellsShowed promising apoptosis induction at low concentrations
Organic ElectronicsExamined conductivity propertiesDemonstrated potential for use in OLEDs with improved efficiency

Mechanism of Action

The mechanism of action of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, while the bromine atom and methyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Data Source
This compound C11H14BrN 240.14 Br (7), CH3 (5) Higher lipophilicity (vs. non-methylated analogs); potential improved membrane permeability . Inferred
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine C10H12BrN 226.11 Br (7) CAS 794507-89-4; chiral catalyst in enantioselective synthesis .
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine C10H11Br2N 305.01 Br (5, 7) Higher molecular weight; increased halogenation may enhance reactivity or toxicity .
(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine C11H15N 161.24 CH3 (N-methyl) Reduced basicity due to N-methylation; altered pharmacokinetics .
Sertraline [(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine] C17H17Cl2N 306.23 Cl (3,4 on phenyl), CH3 (N-methyl) SSRI antidepressant; dichlorophenyl group critical for serotonin reuptake inhibition .
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) C18H28N2 272.43 Cyclohexyl (4), N,N-dimethyl Melting point 137–139°C; bulky substituent enhances crystallinity .
Key Observations:
  • Halogenation : The dibromo analog () shows higher molecular weight and reactivity, which may correlate with increased steric hindrance or toxicity.
  • Stereochemistry : The R-configuration is critical for enantioselective applications, as seen in , where chiral amines dictate catalytic outcomes .

Biological Activity

(R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11_{11}H14_{14}BrN
  • Molecular Weight : Approximately 240.140 g/mol

The presence of a bromine atom at the 7-position and a methyl group at the 5-position of the tetrahydronaphthalene structure contributes to its distinct reactivity and biological properties. The amine group enhances its nucleophilicity, allowing it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks on carbonyl compounds.

Synthesis

Several synthetic routes have been developed for this compound. These methods typically involve the bromination of tetrahydronaphthalene derivatives followed by amination processes. The versatility of these synthetic strategies underscores the compound's potential for further modifications to enhance its biological activity.

Pharmacological Profile

This compound has been studied for its interactions with various biological targets:

  • Sigma Receptors : Research indicates that compounds with similar structures can act as ligands for sigma receptors (σ1 and σ2), which are implicated in several neurological disorders. The binding affinity of this compound to these receptors is a key area of investigation for potential therapeutic applications in treating conditions like Alzheimer's disease and neuropathic pain .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Anticancer Activity : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, particularly through mechanisms involving sigma receptor modulation .

Study 1: Sigma Receptor Binding Assays

In vitro binding assays were conducted to evaluate the affinity of this compound for sigma receptors. The results indicated a significant binding affinity at σ2 receptors compared to σ1 receptors. This selectivity suggests potential applications in cancer therapy where σ2 receptor expression is often upregulated .

Compoundσ1 Binding Affinity (nM)σ2 Binding Affinity (nM)
This compound1500200

Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on cultured neuronal cells demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and inhibition of pro-apoptotic signaling pathways .

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